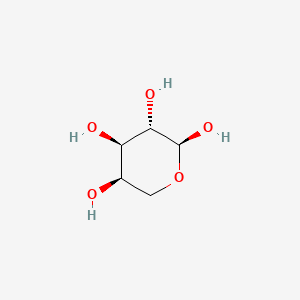

alpha-D-arabinopyranose

Description

Overview of Arabinose Isomers and Anomeric Forms in Biological Systems

Arabinose is an aldopentose, a five-carbon sugar with an aldehyde functional group. It exists as two enantiomers, D-arabinose and L-arabinose, which are mirror images of each other. wikipedia.org While most naturally occurring sugars are of the D-configuration, L-arabinose is the more abundant form in nature, found as a component of biopolymers like hemicellulose and pectin (B1162225) in plants. wikipedia.orgdundee.ac.uk D-arabinose, on the other hand, is considered a rare sugar. medchemexpress.com

In solution, monosaccharides like arabinose exist in equilibrium between their open-chain and cyclic forms. The cyclic structures, formed by the reaction of the carbonyl group with a hydroxyl group within the same molecule, can be five-membered (furanose) or six-membered (pyranose) rings. dundee.ac.uk This cyclization creates a new stereocenter at the former carbonyl carbon, known as the anomeric carbon. fiveable.meuou.ac.in This leads to the formation of two anomers, designated as alpha (α) and beta (β), which differ in the configuration at this anomeric carbon. fiveable.meuou.ac.in In the pyranose form, the α-anomer has the hydroxyl group on the anomeric carbon (C1) in an axial position, while in the β-anomer, it is in an equatorial position. fiveable.me Therefore, for D-arabinose, we can have α-D-arabinopyranose, β-D-arabinopyranose, α-D-arabinofuranose, and β-D-arabinofuranose.

The specific isomer and anomeric form of arabinose are crucial for its biological function. For instance, L-arabinose is a key component of the arabinogalactans in the cell walls of plants. dundee.ac.uk D-arabinofuranose is a major constituent of the cell wall polysaccharides of mycobacteria, including Mycobacterium tuberculosis. nih.govcdnsciencepub.com The pyranose form, D-arabinopyranose, is notably found in the surface glycoconjugates of certain protozoan parasites like Leishmania major and Crithidia fasciculata. dundee.ac.ukresearchgate.net

Historical Trajectory and Evolution of α-D-Arabinopyranose Research

The initial research on arabinose primarily revolved around its isolation from plant sources and the elucidation of its basic chemical structure. The focus was largely on L-arabinose due to its natural abundance. The work of Emil Fischer in the late 19th and early 20th centuries was pivotal in understanding the stereochemistry of sugars, including the differentiation of isomers like glucose and arabinose through methods like the Kiliani-Fischer synthesis and Ruff degradation. uou.ac.inlibretexts.org

The study of D-arabinose and its specific anomers, such as α-D-arabinopyranose, gained momentum with the discovery of its presence in microbial and parasitic organisms. A significant milestone was the identification of D-arabinose as a component of the cell wall of Mycobacterium tuberculosis, which spurred research into its biosynthesis as a potential drug target. nih.gov

Further evolution in research came with the characterization of the activated sugar donor for D-arabinopyranose incorporation into glycoconjugates. In the 1990s, research on the protozoan parasite Leishmania major led to the identification and characterization of guanosine (B1672433) diphosphate-α-D-arabinopyranose (GDP-α-D-Arap) as the precursor for the D-arabinopyranosyl residues in its lipophosphoglycan (LPG). nih.govdundee.ac.uk This discovery was crucial as this sugar nucleotide had not been previously described from natural sources, suggesting it might be unique to these parasites. nih.govdundee.ac.uk

Contemporary Significance of α-D-Arabinopyranose within Glycoscience

In the modern era of glycoscience, α-D-arabinopyranose continues to be a subject of significant interest for several reasons. Its presence in the cell walls of pathogenic mycobacteria and parasitic protozoa makes the biosynthetic pathways leading to its formation and incorporation attractive targets for the development of new antimicrobial and antiparasitic drugs. nih.govnih.gov Since D-arabinose is not found in mammals, targeting its synthesis offers a promising strategy for selective toxicity. nih.gov

The unique nucleotide-activated form, GDP-α-D-arabinopyranose, and the enzymes involved in its synthesis and transfer are key areas of investigation. nih.govnih.gov Understanding the structure and mechanism of the enzymes that synthesize and utilize GDP-α-D-Arap, such as arabinosyltransferases, is fundamental for designing specific inhibitors. nih.gov

Furthermore, the study of α-D-arabinopyranose contributes to the broader understanding of carbohydrate chemistry and biology. The chemo-enzymatic synthesis of α-D-arabinopyranose and its derivatives is an active area of research, enabling the production of standards for biological assays and the exploration of novel carbohydrate-based therapeutics. thieme-connect.comcdnsciencepub.com The intricate biosynthetic pathways that eukaryotes have evolved to produce D-arabinose from D-glucose are also a current research focus, with recent studies implicating the pentose (B10789219) phosphate (B84403) pathway and enzymes like glutamine fructose-6-phosphate (B1210287) aminotransferase (GFAT). nih.govnih.gov

Chemical and Physical Properties

The distinct chemical and physical properties of α-D-arabinopyranose underpin its behavior in biological and chemical systems.

Interactive Data Table of Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | nih.govnih.gov |

| Molecular Weight | 150.13 g/mol | nih.govchemsrc.com |

| CAS Number | 608-45-7 | chemsrc.com |

| Density | 1.8±0.1 g/cm³ | chemsrc.com |

| Boiling Point | 333.2±42.0 °C at 760 mmHg | chemsrc.com |

| Melting Point | 155.3±27.9 °C | chemsrc.com |

Note: The data in this table is compiled from various chemical databases and may represent calculated or experimental values.

Detailed Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation of carbohydrates.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for determining the anomeric configuration and ring form of arabinose. For α-D-arabinopyranose, the chemical shifts and coupling constants of the anomeric proton (H-1) and carbon (C-1) are characteristic. The α-anomer typically exhibits a specific coupling constant (J₁,₂) value. researchgate.net In studies of arabinose derivatives, the presence of α-D-arabinopyranose has been confirmed by analyzing the coupling constants of the anomeric signals. researchgate.net Furthermore, comprehensive NMR analysis, including 2D techniques like COSY and NOESY, has been used to verify the structures of arabinose phosphates. researchgate.net

Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC/MS) is frequently used for the analysis of monosaccharides after appropriate derivatization. For instance, GC/MS analysis of derivatized D-arabinose can reveal multiple peaks corresponding to the different anomeric and conformational isomers present in equilibrium. plos.org This technique is also crucial in metabolic studies, for example, in tracking the incorporation of labeled precursors into arabinose-containing glycoconjugates. nih.gov

Synthesis and Biosynthesis

The formation of α-D-arabinopyranose can be achieved through both chemical synthesis and natural biosynthetic pathways.

Chemical Synthesis Approaches

The chemical synthesis of α-D-arabinopyranose and its derivatives often involves stereoselective reactions to control the configuration at the anomeric center. Methods like the nitromethane (B149229) synthesis (a chain extension reaction) have been employed to synthesize D-arabinose derivatives. For example, 2-O-α-D-glucopyranosyl-D-erythrose can be condensed with nitromethane to ultimately yield 3-O-α-D-glucopyranosyl-D-arabinose. cdnsciencepub.com

Another approach involves the use of protecting groups to selectively modify hydroxyl groups and introduce the desired stereochemistry. The synthesis of nucleotide-activated forms like UDP-α-D-xylose and UDP-β-L-arabinose has been achieved through chemo-enzymatic methods, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. frontiersin.org

Biosynthetic Pathways in Organisms

The biosynthesis of D-arabinose is a critical process in organisms that utilize this sugar.

In Mycobacteria : The biosynthesis of D-arabinose in Mycobacterium species is a key pathway for the construction of their essential cell wall arabinogalactan. nih.govscispace.com The precursor for the arabinosyl residues is decaprenylphosphoryl-D-arabinose (DPA). scispace.com DPA is synthesized from phosphoribosyl pyrophosphate (PRPP) through a series of reactions, including the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to DPA. nih.govscispace.com This pathway is distinct from those found in mammals, making it an excellent target for antimycobacterial drugs. nih.gov

In Eukaryotes : In eukaryotes like the trypanosomatid parasite Crithidia fasciculata, D-arabinose is an intermediate in the synthesis of GDP-α-D-arabinopyranose. nih.govnih.gov Recent research suggests that D-arabinose is synthesized from D-glucose via the pentose phosphate pathway, leading to the formation of D-ribulose-5-phosphate. nih.govnih.gov This intermediate is then proposed to be isomerized to D-arabinose-5-phosphate by the isomerase domain of glutamine fructose-6-phosphate aminotransferase (GFAT). nih.govnih.gov This pathway highlights a novel function for a well-known enzyme.

Occurrence and Biological Roles

α-D-Arabinopyranose and its derivatives are found in various organisms where they play specific and often crucial roles.

Natural Occurrence in Glycoconjugates

D-arabinopyranose is a rare sugar in nature but has been identified as a key component of surface glycoconjugates in certain protozoan parasites. dundee.ac.ukresearchgate.net

Leishmania major : The lipophosphoglycan (LPG) of Leishmania major contains β-D-arabinopyranose-terminating side chains. nih.govdundee.ac.uk These structures are involved in the parasite's interaction with its insect vector. nih.govdundee.ac.uk The activated donor for these arabinose residues is GDP-α-D-arabinopyranose. nih.govdundee.ac.uk

Crithidia fasciculata : This trypanosomatid parasite also possesses complex glycoconjugates containing D-arabinopyranose, specifically a lipoarabinogalactan. researchgate.netresearchgate.net The biosynthesis of GDP-α-D-arabinopyranose has been extensively studied in this organism. researchgate.net

Role in Enzymatic Reactions

The metabolism of α-D-arabinopyranose is mediated by a suite of specific enzymes.

Arabinopyranose Mutases : In plants, UDP-arabinopyranose mutases catalyze the reversible conversion of UDP-L-arabinopyranose to UDP-L-arabinofuranose, the donor for arabinofuranosyl residues in cell wall polysaccharides. oup.comoup.com

Arabinosyltransferases : These enzymes are responsible for transferring the arabinopyranosyl moiety from the activated sugar donor, GDP-α-D-arabinopyranose, to acceptor molecules. The genes for D-arabinopyranosyltransferases have been identified in Leishmania. nih.gov

Kinases and Pyrophosphorylases : In the salvage pathway of trypanosomatids, D-arabinose is first phosphorylated by an arabinokinase to form D-arabinose-1-phosphate, which is then converted to GDP-α-D-arabinopyranose by a pyrophosphorylase. nih.gov

Involvement in Drug Discovery and Glycoengineering

The unique presence of D-arabinopyranose in pathogenic organisms makes its biosynthetic pathways a prime target for drug discovery. nih.govnih.gov The development of inhibitors against enzymes like those involved in the synthesis of decaprenylphosphoryl-D-arabinose in mycobacteria is an active area of research for new anti-tuberculosis drugs. nih.gov

In the field of glycoengineering, the ability to synthesize specific nucleotide sugars like UDP-α-D-xylose and its epimer UDP-β-L-arabinose is crucial for producing complex glycans and glycoproteins with desired functionalities. frontiersin.org This has implications for the development of therapeutic antibodies and other biopharmaceuticals. frontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-MBMOQRBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-45-7 | |

| Record name | alpha-D-Arabinopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-D-ARABINOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN8ZFD7BO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Metabolic Regulation of α D Arabinopyranose

De Novo Biosynthesis Routes

The de novo synthesis of D-arabinose is fundamental for the survival and pathogenicity of several microorganisms, providing the necessary building blocks for their cell walls and other glycoconjugates.

Prokaryotic Pathways to D-Arabinose and its Activated Forms

In prokaryotes, particularly in Actinobacteria like Mycobacterium tuberculosis, the biosynthesis of D-arabinose is intrinsically linked to the formation of the cell wall arabinans of arabinogalactan and lipoarabinomannan. The activated form of arabinose used as a donor for these polymers is decaprenylphosphoryl-D-arabinofuranose (DPA). nih.govoup.com This pathway is distinct from typical sugar-nucleotide-dependent glycosyltransferase systems.

The synthesis of DPA begins with precursors from the pentose (B10789219) phosphate (B84403) pathway and involves a series of enzymatic steps culminating in the epimerization of a ribose moiety attached to a lipid carrier. nih.govplos.org The key steps are:

Formation of Decaprenylphosphoryl-D-Ribose (DPR): The pathway initiates with the transfer of a 5-phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP) to decaprenyl phosphate. This reaction forms 5'-phosphoribosyl-monophospho-decaprenol. nih.gov

Dephosphorylation: A putative phospholipid phosphatase then removes the 5'-phosphate group to yield decaprenyl-phospho-ribose (DPR). nih.gov

Epimerization: The crucial step is the 2'-epimerization of DPR to form decaprenyl-phospho-arabinose (DPA). nih.govnih.gov This reaction is catalyzed by a heteromeric 2'-epimerase. nih.gov DPA is the sole known donor of D-arabinose residues for the synthesis of arabinogalactan and lipoarabinomannan in mycobacteria. nih.govresearchgate.net

This lipid-linked pathway is a hallmark of D-arabinose biosynthesis in these bacteria, avoiding the use of a nucleotide diphosphate arabinose, which has not been identified in mycobacteria. nih.gov

The genes responsible for the DPA biosynthetic pathway have been identified and characterized in several bacteria.

In Mycobacterium tuberculosis , a key set of genes is essential for this pathway. nih.govnih.gov The Rv3806c gene encodes the 5-phosphoribosyltransferase that catalyzes the first committed step. nih.govnih.gov The subsequent epimerization of DPR to DPA is carried out by a complex encoded by the dprE1 (Rv3790) and dprE2 (Rv3791) genes. nih.govplos.org These genes are essential for mycobacterial growth and are significant targets for antituberculosis drug development. plos.orgnih.gov

In Pseudomonas aeruginosa , bioinformatics analyses have identified a cluster of seven genes homologous to those in M. tuberculosis required for D-arabinofuranose synthesis. nih.gov These genes are necessary for the glycosylation of type IVa pilins with α1,5-linked D-arabinofuranose. Mutants lacking the orthologues of the mycobacterial genes for the synthesis and epimerization of the polyprenyl-linked ribose precursor resulted in non-arabinosylated pilins. nih.gov This finding confirms the conservation of this biosynthetic pathway between Gram-positive Actinobacteria and some Gram-negative bacteria. nih.gov

| Organism | Gene/Protein | Function |

| Mycobacterium tuberculosis | Rv1017 (PrsA) | Phosphoribosyl pyrophosphate synthetase (Forms PRPP) |

| Rv3806c | 5-phosphoribosyltransferase (Forms 5'-phosphoribosyl-monophospho-decaprenol) | |

| Rv3807 | Putative phospholipid phosphatase (Forms DPR) | |

| Rv3790 (DprE1) / Rv3791 (DprE2) | Heteromeric 2'-epimerase (Converts DPR to DPA) | |

| Pseudomonas aeruginosa | Homologs of Rv3806c, Rv3790, Rv3791 | Involved in D-arabinofuranose biosynthesis for pilin glycosylation |

5-Phosphoribosyl 1-pyrophosphate (PRPP), also known as phospho-D-ribose pyrophosphate, is a crucial intermediate in the prokaryotic biosynthesis of D-arabinose. nih.govdtu.dk PRPP is a versatile molecule used in the biosynthesis of purine (B94841) and pyrimidine nucleotides, the amino acids histidine and tryptophan, and various cofactors. dtu.dknih.govwikipedia.org

In the context of D-arabinose synthesis, PRPP serves as the activated donor of the 5-phosphoribofuranosyl residue. nih.gov The enzyme phosphoribosyl pyrophosphate synthetase (PrsA), encoded by the Rv1017 gene in M. tuberculosis, catalyzes the formation of PRPP from D-ribose 5-phosphate and ATP. nih.govresearchgate.net The subsequent transfer of the 5-phosphoribosyl group from PRPP to decaprenyl phosphate by the Rv3806c-encoded transferase is the first committed step in the DPA pathway. nih.govnih.gov The essentiality of PRPP synthetase highlights its critical role in providing the precursor for mycobacterial cell wall biosynthesis. researchgate.net

Eukaryotic Pathways to D-Arabinose and α-D-Arabinopyranose

In contrast to the well-defined prokaryotic pathway, the route from D-glucose to D-arabinose in eukaryotes is less understood but is an area of active research. dundee.ac.ukdundee.ac.uknih.gov D-arabinose is an important intermediate in certain eukaryotes, serving as a precursor for D-erythroascorbic acid in yeast and fungi and for the nucleotide sugar GDP-α-D-arabinopyranose in some trypanosomatids. dundee.ac.uknih.gov

Recent studies in the trypanosomatid Crithidia fasciculata have provided significant insights into a likely eukaryotic pathway for D-arabinose synthesis. dundee.ac.ukdundee.ac.uknih.gov

Pathway in Trypanosomatids: Research using positionally labeled [¹³C]-D-glucose has implicated the pentose phosphate pathway (PPP) as the primary route for converting D-glucose to D-arabinose. dundee.ac.ukdundee.ac.uknih.gov The proposed pathway involves:

Conversion of D-glucose to D-ribulose-5-phosphate (D-Ru-5P) via the oxidative and/or non-oxidative branches of the PPP. dundee.ac.uknih.gov

Isomerization of D-Ru-5P to D-arabinose-5-phosphate (D-Ara-5P). dundee.ac.ukdundee.ac.uk Interestingly, it has been shown that the glutamine fructose-6-phosphate (B1210287) aminotransferase (GFAT), an enzyme typically involved in glucosamine (B1671600) biosynthesis, can catalyze this isomerization. dundee.ac.uk

Dephosphorylation of D-Ara-5P by a yet-to-be-identified phosphatase to yield free D-arabinose. nih.gov

In these organisms, the synthesized D-arabinose can then be converted to GDP-α-D-arabinopyranose, which is used in the assembly of surface glycoconjugates. dundee.ac.ukdundee.ac.uk

Pathway in Yeast and Fungi: In yeast, such as Saccharomyces cerevisiae, and other fungi, D-arabinose is the precursor to D-erythroascorbic acid, a five-carbon analog of ascorbic acid. dundee.ac.ukcore.ac.uk The biosynthetic pathway is thought to be similar to that proposed for trypanosomatids, starting from D-glucose and proceeding through the pentose phosphate pathway to D-arabinose. dundee.ac.ukdundee.ac.uk Once D-arabinose is formed, it is oxidized by D-arabinose dehydrogenase to D-arabinono-γ-lactone, which is then further oxidized to D-erythroascorbic acid. core.ac.uk

| Organism Group | Proposed Precursor | Key Intermediate(s) | Proposed Key Enzyme | Final Product(s) |

| Trypanosomatids (e.g., Crithidia fasciculata) | D-Glucose | D-Ribulose-5-phosphate, D-Arabinose-5-phosphate | Glutamine fructose-6-phosphate aminotransferase (GFAT) for isomerization | GDP-α-D-arabinopyranose, D-Erythroascorbic acid |

| Yeast and Fungi (e.g., Saccharomyces cerevisiae) | D-Glucose | D-Ribulose-5-phosphate, D-Arabinose-5-phosphate | Putative Isomerase | D-Erythroascorbic acid |

Involvement of Oxidative and Non-Oxidative Branches of the Pentose Phosphate Pathway

The biosynthesis of D-arabinose and its derivatives is intricately linked to the pentose phosphate pathway (PPP), a central metabolic route parallel to glycolysis. researchgate.netwikipedia.org The PPP is composed of two distinct phases: the oxidative and the non-oxidative branches. researchgate.netfrontiersin.org Both arms of the PPP are implicated in the conversion of D-glucose into D-arabinose. nih.gov

The oxidative phase of the PPP is responsible for converting glucose-6-phosphate into D-ribulose-5-phosphate. frontiersin.orgnih.gov This process involves a series of dehydrogenation and decarboxylation reactions that generate reducing equivalents in the form of NADPH. researchgate.netwikipedia.org The primary role of this branch in the context of arabinose biosynthesis is the production of the key precursor, D-ribulose-5-phosphate. nih.govnih.gov

The non-oxidative phase consists of a series of reversible sugar phosphate interconversions catalyzed by transketolase and transaldolase enzymes. frontiersin.orgnih.gov This branch allows for the synthesis of various pentose phosphates, including ribose-5-phosphate for nucleotide synthesis, and connects the PPP with glycolysis by producing intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. frontiersin.orgresearchgate.net D-ribulose-5-phosphate, generated by the oxidative branch, enters this network and serves as the direct substrate for isomerization to D-arabinose-5-phosphate. nih.govnih.gov

Isomerization of D-Ribulose-5-Phosphate to D-Arabinose-5-Phosphate

A critical step in the de novo synthesis of D-arabinose derivatives is the reversible isomerization of D-ribulose-5-phosphate (Ru5P), a ketopentose phosphate, to D-arabinose-5-phosphate (A5P), an aldopentose phosphate. nih.govnih.govasm.org This reaction is the first committed step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), an essential component of lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govslideshare.net The enzyme responsible for catalyzing this aldose-ketose interconversion is D-arabinose-5-phosphate isomerase (API). nih.govasm.org In some eukaryotes, such as the parasite Crithida fasciculata, this isomerization is also a key step, with D-Ru-5P being identified as the proximal precursor to D-arabinose-5-phosphate. nih.gov

Functional Characterization of Key Isomerases (e.g., D-Arabinose-5-Phosphate Isomerase)

D-arabinose-5-phosphate isomerases (APIs) are the key enzymes that catalyze the conversion of D-ribulose-5-phosphate to D-arabinose-5-phosphate. slideshare.net These enzymes belong to the family of isomerases, specifically the intramolecular oxidoreductases that interconvert aldoses and ketoses. asm.org Their systematic name is D-arabinose-5-phosphate aldose-ketose-isomerase. asm.org Functional characterization of APIs from various organisms has revealed diversity in their structure and regulation.

In many Gram-negative bacteria, such as Escherichia coli, multiple APIs exist, including KdsD, GutQ, and KpsF, which are involved in Kdo biosynthesis for LPS and capsule formation. nih.govnih.govslideshare.net In eukaryotes, the situation can be different; for instance, in C. fasciculata, the isomerase activity is carried out by the isomerase domain of glutamine fructose-6-phosphate aminotransferase (GFAT), an enzyme typically involved in glucosamine biosynthesis. nih.gov The table below summarizes the characteristics of several functionally characterized D-arabinose-5-phosphate isomerases.

| Enzyme (Organism) | Gene | Cellular Role | Key Characteristics | Reference |

|---|---|---|---|---|

| API (Bacteroides fragilis) | Q5LIW1 | LPS biosynthesis | Single sugar isomerase domain; Subject to feedback inhibition by CMP-Kdo (Ki of 1.91 μM). | nih.gov |

| KdsD (Burkholderia pseudomallei) | kdsD | Kdo production for LPS; Virulence | Required for the production of the highly conserved Kdo sugar in the LPS core. | slideshare.net |

| GutQ (Escherichia coli K-12) | gutQ | Located in the glucitol operon | A second copy of API in the E. coli K-12 genome with biochemical properties similar to KdsD. | nih.gov |

| KdsD (Arabidopsis thaliana) | AtKdsD | Kdo biosynthesis | Optimum pH 8.0 and temperature 37°C; Inhibited by Co2+ and Cd2+ metal ions; Km for A5P is 0.16 mmol/L. | nih.gov |

| GFAT (Crithida fasciculata) | GFAT | D-Ara-5P synthesis | A domain of this enzyme, typically for glucosamine synthesis, provides the isomerase activity. Complements E. coli API mutants. | nih.gov |

Salvage Pathways and Nucleotide Sugar Formation

In addition to de novo synthesis, many organisms utilize salvage pathways to recycle monosaccharides released from the breakdown of polymers or obtained from the environment. nih.govresearchgate.netwikipedia.org These pathways convert free sugars into activated nucleotide sugars, which serve as donors for glycosylation reactions. researchgate.net

Conversion of Exogenous D-Arabinose to Activated Nucleotide Sugars (e.g., GDP-α-D-Arabinopyranose, UDP-β-L-Arabinose)

Salvage pathways provide an efficient means to convert exogenous arabinose into activated forms. The specific nucleotide sugar formed depends on the organism and the enantiomer of arabinose being metabolized.

GDP-α-D-Arabinopyranose: In certain trypanosomatid parasites like Leishmania major and Crithida fasciculata, exogenous D-arabinose is salvaged to form GDP-α-D-arabinopyranose (GDP-D-Ara). nih.govnih.govnih.gov This nucleotide sugar is the precursor for the D-arabinopyranose residues found in major cell surface glycoconjugates, such as lipophosphoglycan (LPG). nih.govnih.gov Pulse-chase experiments have confirmed that D-arabinose is sequentially incorporated into D-arabinose-1-phosphate and then GDP-D-Ara before being transferred to glycoconjugates. nih.gov

UDP-β-L-Arabinose: In plants, a salvage pathway exists for L-arabinose, a key component of cell wall polymers like pectin (B1162225) and hemicellulose. frontiersin.orgnih.gov Free L-arabinose is reactivated to form UDP-β-L-arabinose (UDP-L-Ara). nih.govfrontiersin.org This process allows the plant to recycle L-arabinose released during cell wall restructuring. researchgate.net UDP-L-Ara then serves as the donor for the synthesis of new arabinose-containing glycans. frontiersin.org

Enzymatic Activities of Arabinose-1-Kinase and UDP-Sugar Pyrophosphorylase

The conversion of free arabinose into a nucleotide sugar is a two-step enzymatic process. nih.govnih.gov

Arabinose-1-Kinase: The first step is the phosphorylation of the free sugar at the anomeric carbon (C-1). This reaction is catalyzed by a specific sugar-1-kinase. In C. fasciculata, an MgATP-dependent D-arabino-1-kinase activity has been identified and characterized. nih.gov This enzyme converts D-arabinose into D-arabinose-1-phosphate. nih.gov Similarly, in the plant salvage pathway, an arabinokinase phosphorylates L-arabinose to L-arabinose-1-phosphate. frontiersin.orgnih.gov

UDP/GDP-Sugar Pyrophosphorylase: The second step involves the condensation of the sugar-1-phosphate with a nucleoside triphosphate (UTP or GTP) to form the activated nucleotide sugar and pyrophosphate. nih.govnih.gov

In trypanosomatids, a pyrophosphorylase condenses D-arabinose-1-phosphate with GTP to yield GDP-α-D-arabinopyranose. nih.gov

In plants, an enzyme with broad substrate specificity, UDP-sugar pyrophosphorylase (USP), catalyzes the conversion of multiple sugar-1-phosphates, including L-arabinose-1-phosphate, into their corresponding UDP-sugars using UTP. nih.govnih.govfrontiersin.org The essential role of USP in arabinose recycling is demonstrated by the fact that mutant plants with reduced USP activity accumulate free arabinose in their cytoplasm. nih.gov

Regulation of α-D-Arabinopyranose Metabolism

The biosynthesis and utilization of arabinose are subject to tight regulation at multiple levels to ensure that its production is balanced with cellular needs and to prevent the wasteful expenditure of energy.

Feedback Inhibition: A common regulatory mechanism is feedback or end-product inhibition, where the final product of a pathway inhibits an enzyme at an early, often committed, step. britannica.combioninja.com.au

In the bacterial Kdo biosynthetic pathway, the D-arabinose-5-phosphate isomerase (API) from Bacteroides fragilis is inhibited by cytidine 5′-monophospho-3-deoxy-D-manno-2-octulosonic acid (CMP-Kdo), the final activated product of the pathway. nih.gov

In Sinorhizobium meliloti, the biosynthesis of UDP-β-L-arabinose occurs via the epimerization of UDP-α-D-xylose. The enzyme that produces this precursor, UDP-xylose synthase (SmUxs1), is subject to feedback inhibition by the downstream product, UDP-arabinose. nih.gov

Transcriptional Regulation (L-Arabinose Operon): In E. coli, the metabolism of L-arabinose is controlled by the ara operon, which is a classic example of both positive and negative transcriptional regulation. wikipedia.orgslideshare.net

The regulator protein AraC acts as a repressor in the absence of arabinose by binding to two distant DNA sites, creating a loop that blocks transcription. wikipedia.org

When arabinose is present, it binds to AraC, causing a conformational change that converts AraC into an activator. The AraC-arabinose complex binds to different sites, breaking the DNA loop and promoting transcription of the metabolic genes. wikipedia.org

This system is also subject to catabolite repression; full activation requires the binding of the CAP-cAMP complex, which signals the absence of glucose, the preferred carbon source. slideshare.net

Furthermore, arabinose-bound AraC can repress the promoters of the xylose metabolic genes, establishing a hierarchy for sugar utilization. nih.govnih.gov

Autoregulation: The AraC protein also regulates its own synthesis. At high concentrations, AraC binds to an operator site in its own promoter, physically blocking RNA polymerase and thus inhibiting its own expression. wikipedia.org

Gene Expression and Post-Translational Control of Biosynthetic Enzymes

The synthesis of D-arabinose is catalyzed by a series of enzymes whose genes are essential for the growth and survival of M. tuberculosis. The expression of these genes is critical for maintaining cell wall integrity.

Gene Expression: The pathway commences with the formation of 5-phosphoribosyl 1-pyrophosphate (PRPP) from the pentose phosphate pathway intermediate, D-ribose 5-phosphate. nih.govresearchgate.net This reaction is catalyzed by the enzyme phosphoribosylpyrophosphate synthetase (PRPP synthetase), encoded by the prsA (Rv1017c) gene. asm.org PRPP synthetase is considered a rate-limiting enzyme in the pathway. researchgate.net The activated ribosyl moiety of PRPP is then transferred to a lipid carrier, decaprenyl phosphate, by a 5-phosphoribosyltransferase encoded by ubiA (Rv3806c). nih.govnih.gov

The final and committed steps involve the dephosphorylation of the resulting lipid-linked intermediate, followed by a crucial epimerization reaction that converts the ribose moiety into arabinose. nih.gov This two-step epimerization is catalyzed by a heteromeric complex composed of the proteins DprE1 and DprE2, encoded by the genes Rv3790 and Rv3791, respectively. nih.gov The dprE1 gene in particular has been identified as essential for mycobacterial viability and is the target of several novel anti-tuberculosis drug candidates, such as benzothiazinones. epfl.chnih.gov The essentiality of these genes underscores the importance of their continued expression for bacterial survival. epfl.ch Genes such as Rv3790 and Rv3791 are co-transcribed, indicating a coordinated level of gene expression control. epfl.ch

| Gene (M. tuberculosis) | Enzyme Name | Function in Pathway | Essentiality |

|---|---|---|---|

| prsA (Rv1017c) | Phosphoribosylpyrophosphate synthetase | Converts D-ribose 5-phosphate to 5-phosphoribosyl 1-pyrophosphate (PRPP). nih.govasm.org | Essential. researchgate.net |

| ubiA (Rv3806c) | 5-phosphoribosyltransferase | Transfers the 5-phosphoribosyl group from PRPP to decaprenyl phosphate. nih.gov | Essential for arabinan (B1173331) synthesis. asm.org |

| dprE1 (Rv3790) | Decaprenylphosphoryl-β-D-ribose 2'-epimerase, subunit 1 | Catalyzes the epimerization of decaprenyl-phospho-ribose to decaprenyl-phospho-arabinose. nih.govnih.gov | Essential. epfl.ch |

| dprE2 (Rv3791) | Decaprenylphosphoryl-β-D-ribose 2'-epimerase, subunit 2 | Essential. nih.gov |

Post-Translational Control: While specific covalent post-translational modifications (PTMs) like phosphorylation or acetylation have not been extensively characterized for the enzymes of the D-arabinose biosynthetic pathway in mycobacteria, regulation at the protein level is crucial. researchgate.netfrontiersin.org A primary mechanism of post-translational control for many biosynthetic pathways is allosteric regulation, where the activity of an enzyme is modulated by the binding of a small molecule at a site other than the active site.

The enzyme PRPP synthetase (prsA) is a key point of allosteric control. nih.gov In many organisms, PRPP synthetase activity is inhibited by purine and pyrimidine nucleotides, particularly adenosine diphosphate (ADP). kenyon.eduresearchgate.net This feedback inhibition allows the cell to regulate the production of PRPP based on the downstream availability of nucleotides, preventing the wasteful expenditure of energy (ATP) and resources when these products are abundant. nih.govnih.gov This ensures that the synthesis of D-arabinose precursors is balanced with the cell's broader metabolic needs for nucleotides and certain amino acids. kenyon.edu

Interplay with Central Carbon Metabolism and Pentose Utilization

The biosynthesis of α-D-arabinopyranose is not an isolated pathway but is deeply integrated with the core metabolic networks of the cell, particularly central carbon metabolism and the utilization of other pentose sugars.

| Central Metabolic Pathway | Precursor Provided | Enzyme Consuming Precursor | Product in D-Arabinose Pathway |

|---|---|---|---|

| Pentose Phosphate Pathway | D-Ribose 5-phosphate | PRPP Synthetase (PrsA) | 5-Phosphoribosyl 1-pyrophosphate (PRPP). nih.gov |

| Glycolysis | Glucose-6-Phosphate | G6P Dehydrogenase | Enters Pentose Phosphate Pathway to generate D-Ribose 5-phosphate. khanacademy.org |

Interplay with Pentose Utilization: The D-arabinose pathway exemplifies a biosynthetic mode of pentose utilization. Here, a pentose phosphate (D-ribose 5-phosphate) is consumed as a substrate and converted into another essential structural component. nih.gov This contrasts sharply with the catabolic utilization of pentoses seen in other bacteria like Escherichia coli. In those systems, environmental pentoses such as L-arabinose or D-xylose are transported into the cell and broken down to feed into the PPP, ultimately to generate energy. dtu.dk

This catabolic utilization is typically controlled by inducible gene systems, like the well-studied ara operon for L-arabinose, which are activated in the presence of the specific pentose and repressed in the presence of a preferred carbon source like glucose (carbon catabolite repression). In contrast, the mycobacterial D-arabinose pathway is anabolic. Its components are essential enzymes required for growth, and their regulation is tied to the internal supply of metabolic precursors from the PPP rather than the external availability of free pentoses for catabolism. researchgate.netasm.org This highlights two distinct evolutionary strategies for the interplay with pentoses: one for energy extraction from the environment and another for the synthesis of essential structural components from central metabolic intermediates.

Enzymatic Transformations and Degradation Mechanisms Involving α D Arabinopyranose

Glycoside Hydrolases Acting on Arabinose-Containing Glycans

The degradation of arabinose-containing glycans is carried out by a suite of enzymes with distinct specificities for the various glycosidic linkages and arabinose conformations. These enzymes often work in concert to achieve the complete breakdown of complex arabinan (B1173331) structures.

α-L-Arabinofuranosidases (ABFs) are exo-acting enzymes that hydrolyze terminal, non-reducing α-L-arabinofuranosyl residues from a variety of substrates, including arabinoxylans, arabinogalactans, and arabinans. These enzymes are classified into several Glycoside Hydrolase (GH) families, including GH2, GH3, GH43, GH51, GH54, and GH62. Their substrate specificity can vary significantly, particularly concerning the type of glycosidic linkage they cleave.

Research has elucidated the linkage preferences of various ABFs. For instance, α-L-arabinofuranosidases from Aspergillus niger have been shown to hydrolyze methyl 2-O-, methyl 3-O-, and methyl 5-O-α-L-arabinofuranosyl-α-L-arabinofuranosides, with varying orders of preference for the (1→2), (1→3), and (1→5) linkages depending on the specific enzyme. nih.govoup.com Similarly, an α-L-arabinofuranosidase from Trichoderma reesei demonstrated the ability to cleave (1→2), (1→3), and (1→5)-linkages, with a preference for the (1→5)-linkage in methyl α-L-arabinofuranosides. nih.govoup.com Enzymes from the thermophilic bacterium Caldanaerobius polysaccharolyticus, specifically from the GH51 family (CpAbf51A and CpAbf51B), have been shown to cleave α-1,2, α-1,3, and α-1,5 linkages in arabinan-oligosaccharides. asm.orgnih.gov

| Enzyme Source | GH Family | Substrates Cleaved | Linkage Specificity Preference |

|---|---|---|---|

| Aspergillus niger 5-16 | Not specified | Arabinan, Methyl α-L-arabinofuranosides | (1→2) > (1→3) > (1→5) |

| Aspergillus niger (Megazyme) | Not specified | Arabinan, Arabinoxylan oligosaccharides, Methyl α-L-arabinofuranosides | (1→5) > (1→2) > (1→3) |

| Trichoderma reesei | Not specified | p-nitrophenyl-α-L-arabinofuranoside, Arabinan, Arabinoxylan, Arabinogalactan | (1→5) > (1→2) ≥ (1→3) |

| Caldanaerobius polysaccharolyticus (CpAbf51A, CpAbf51B) | GH51 | Arabinan-oligosaccharides | Cleaves α-1,2, α-1,3, and α-1,5 linkages |

Endo-arabinanases (ABNs) are enzymes that catalyze the endohydrolysis of (1→5)-α-arabinofuranosidic linkages within the backbone of arabinans. creative-enzymes.comwikipedia.org These enzymes primarily belong to the GH43 family. ABNs are most active on linear 1,5-α-L-arabinan, and their activity can be hindered by the presence of arabinofuranosyl side chains. creative-enzymes.comwikipedia.org For instance, an endo-1,5-α-arabinanase from Aspergillus niger acts more slowly on branched arabinans compared to linear arabinans. The action of ABNs releases arabino-oligosaccharides of varying lengths, which can then be further degraded by exo-acting enzymes. asm.org

Recent research has identified novel exo-arabinofuranosidases involved in the degradation of complex arabinans, such as those found in mycobacterial cell walls. Notably, these arabinans are composed of D-arabinose. An exo-α-D-arabinofuranosidase from Microbacterium arabinogalactanolyticum has been classified into the GH172 family. nih.gov Enzymes in GH172, such as αFFase1, are known to act with a retaining mechanism. cazypedia.org Additionally, an exo-β-D-arabinofuranosidase from the same organism was identified as belonging to the GH116 family. nih.gov These enzymes exhibit specificity for the d-enantiomer of arabinose, highlighting the diversity of arabinose-degrading enzymes.

While most arabinose in plant polysaccharides is in the furanose form, the pyranose form also exists. β-L-Arabinopyranosidases are enzymes that specifically hydrolyze terminal β-L-arabinopyranosyl residues. An intracellular β-L-arabinopyranosidase (Abp) from the thermophilic soil bacterium Geobacillus stearothermophilus T6 has been characterized as a member of the GH27 family. nih.gov This enzyme was shown to remove β-L-arabinopyranose residues from both synthetic substrates and native polysaccharides like sugar beet arabinan and larch arabinogalactan. nih.gov Structural studies of Abp have revealed that an isoleucine residue (Ile67) in the active site is critical for its high preference for arabinopyranoside over galactopyranoside substrates. nih.gov A β-L-arabinopyranosidase from Streptomyces avermitilis has also been identified as a novel member of the GH27 family, with a high specific activity towards p-nitrophenyl-β-L-arabinopyranoside. nih.gov

| Enzyme | Source Organism | GH Family | Substrate Specificity | Key Findings |

|---|---|---|---|---|

| Abp | Geobacillus stearothermophilus T6 | GH27 | β-L-arabinopyranose residues | Active on synthetic substrates, sugar beet arabinan, and larch arabinogalactan. Specificity is determined by a key isoleucine residue in the active site. |

| β-L-arabinopyranosidase | Streptomyces avermitilis | GH27 | p-nitrophenyl-β-L-arabinopyranoside | High specific activity for β-L-arabinopyranoside; can remove L-arabinose from larch arabinogalactan. |

The complete degradation of highly branched and complex arabinans requires the coordinated and synergistic action of multiple enzymes. The interplay between endo- and exo-acting enzymes is crucial for efficient hydrolysis. ABFs first act by removing the α-1,2- and α-1,3-linked arabinofuranosyl side chains. This debranching exposes the α-1,5-arabinan backbone, making it accessible to the action of ABNs. The ABNs then cleave the backbone into smaller arabino-oligosaccharides, which in turn become substrates for ABFs to release arabinose monomers. asm.org

A study on the synergistic action of an α-L-arabinofuranosidase (GAFase) from Geobacillus sp. and an endo-1,5-α-L-arabinanase (BlABNase) from Bacillus licheniformis demonstrated this principle effectively. While GAFase alone hydrolyzed 35.9% of L-arabinose from sugar beet arabinan and BlABNase alone released only 0.5%, the simultaneous action of both enzymes resulted in the liberation of approximately 91.2% of the L-arabinose. nih.gov This highlights a powerful synergy where the debranching activity of the exo-hydrolase facilitates the backbone degradation by the endo-hydrolase, leading to a significantly higher yield of monosaccharides. nih.govsemanticscholar.org

Glycosyltransferases Utilizing α-D-Arabinopyranose Units

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. In plants, uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) are responsible for the glycosylation of a wide range of small molecules, a process crucial for their metabolism and biological activity. nih.govdtu.dk

The sugar donor for the transfer of arabinose is typically UDP-L-arabinose. While the furanose form is more commonly incorporated into polysaccharides, the pyranose form is also utilized. A plant mutase has been identified that reversibly interconverts UDP-L-arabinopyranose and UDP-L-arabinofuranose, with the pyranose form being favored at equilibrium. oup.com

An example of a glycosyltransferase utilizing an arabinopyranose unit is UGT91R1 from tomato (Solanum lycopersicum). This enzyme has been shown to catalyze the arabinosylation of (Z)-3-hexenyl β-D-glucopyranoside to produce (Z)-3-hexenyl β-vicianoside. nih.gov The enzyme uses UDP-arabinose as the sugar donor. Kinetic analysis of UGT91R1 revealed a Kₘ value of 23 ± 2 µM for UDP-arabinose. nih.gov This reaction is part of the plant's defense mechanism, where volatile compounds are glycosylated.

Arabinosyltransferases in Glycoconjugate Assembly and Polymerization

Arabinosyltransferases are a class of glycosyltransferase enzymes that catalyze the transfer of arabinose sugar moieties to acceptor molecules, playing a crucial role in the assembly of complex glycoconjugates and polysaccharides. wikipedia.org In plants, these enzymes are integral to the biosynthesis of the cell wall, contributing to the structure of hydroxyproline-rich glycoproteins (HRGPs) like extensins and arabinogalactan-proteins (AGPs). nih.govmdpi.com Extensin glycosylation involves the addition of oligoarabinosides, which can be up to five arabinose units long, to hydroxyproline residues. nih.gov This process is carried out by a specific set of arabinosyltransferases, including hydroxyproline O-β-arabinosyltransferases, β-1,2-arabinosyltransferases, and at least one α-1,3-arabinosyltransferase. nih.gov Similarly, AGPs are heavily glycosylated with large arabinogalactan polysaccharides, where α-arabinose is a common modification on the β-1,6-galactose side chains. nih.gov The proper glycosylation of these proteins by arabinosyltransferases is essential for normal cell growth and development. nih.govmdpi.com

In mycobacteria, such as Mycobacterium tuberculosis, arabinosyltransferases (more specifically, arabinofuranosyltransferases) are vital for the synthesis of arabinogalactan and lipoarabinomannan (LAM), both of which are essential components of the bacterial cell wall. wikipedia.orgnih.gov These enzymes coordinate the formation of α-(1,5), α-(1,3), and β-(1,2) glycosidic bonds to build the complex arabinan domains of these polysaccharides. nih.gov The sole arabinose donor for these reactions is decaprenylphosphoryl-β-D-arabinose (DPA). nih.gov The essential role of these enzymes in cell wall integrity makes them a key target for antimycobacterial drugs like ethambutol. wikipedia.orgnih.gov

Enzymatic Mechanisms and Substrate Recognition of Glycosyltransferases

Glycosyltransferases (GTs) are the key enzymes responsible for catalyzing the formation of glycosidic bonds, which link sugar moieties to other molecules. mdpi.com Based on sequence homology, these enzymes are classified into numerous families. oup.com The catalytic mechanism of a glycosyltransferase results in either the inversion or retention of the stereochemistry at the anomeric carbon of the donor substrate. nih.gov An inverting transferase, for example, will transfer a sugar from an α-linked nucleotide donor (like UDP-α-Gal) to produce a β-linked product. nih.gov This occurs via a direct displacement SN2-type reaction where the acceptor's hydroxyl group attacks the anomeric carbon. nih.gov

The specificity of glycosyltransferases for both their donor and acceptor substrates is typically very high, a concept encapsulated in the "one enzyme–one linkage" hypothesis. nih.govnih.gov Many GTs exhibit a Bi-Bi sequential kinetic mechanism, where the nucleotide sugar donor binds to the enzyme first, followed by the acceptor substrate. nih.govnih.gov After catalysis, the glycosylated acceptor is released, followed by the nucleoside diphosphate. nih.gov This ordered binding is explained by a structural model where the enzyme's active site is a deep pocket; the donor substrate binds at the bottom, and the acceptor binds on top of it. nih.gov

Arabinosyltransferases involved in plant cell wall synthesis recognize specific amino acid residues (hydroxyproline or serine) on protein backbones as the initial attachment point for arabinosylation. nih.gov In mycobacteria, a series of linkage-specific arabinosyltransferases (such as AftA, AftB, EmbA, and EmbB) recognize the growing arabinan chain and utilize the lipid-linked donor DPA to elongate the polysaccharide. nih.govoup.com

Enzymatic Biotransformations and Derivatization

Chemoenzymatic Synthesis of Nucleoside Analogs from Arabinose-1-Phosphates

The chemoenzymatic synthesis of nucleoside analogs often utilizes α-D-arabinose-1-phosphate as a key intermediate. researchgate.net This approach leverages the catalytic activity of nucleoside phosphorylases (NPs), which catalyze the reversible phosphorolytic cleavage of the glycosidic bond in nucleosides. rsc.orgresearchgate.net In the synthetic direction, an NP can couple α-D-arabinose-1-phosphate with a desired nucleobase to form a new nucleoside analog. researchgate.net

A prominent example is the synthesis of the antiviral drug Vidarabine (B1017) (ara-A). rsc.orgnih.govunipv.it In one multi-enzyme cascade, uridine phosphorylase from Clostridium perfringens (CpUP) first catalyzes the phosphorolysis of a starting material like arabinosyluracil (araU) to generate α-D-arabinose-1-phosphate. researchgate.net Subsequently, a purine (B94841) nucleoside phosphorylase from Aeromonas hydrophila (AhPNP) catalyzes the coupling of this arabinose-1-phosphate with adenine to form Vidarabine. researchgate.net This enzymatic cascade approach is considered a "green" technology as it avoids many protection/deprotection steps common in classical chemical synthesis and reduces waste. unipv.it The reaction can be shifted towards product formation and overcome the low water solubility of Vidarabine, achieving high conversion rates. unipv.itmdpi.com This method has been successfully scaled up and adapted for continuous-flow systems, demonstrating its industrial relevance. nih.gov

Biotransformation of Natural Products with α-L-Arabinopyranose Moieties (e.g., Ginsenosides)

Many natural products, such as ginsenosides from ginseng, contain sugar moieties that influence their bioavailability and pharmacological activity. nih.gov Enzymatic biotransformation can be used to modify these sugar chains, often converting major, less active compounds into minor, more potent ones. mdpi.com Ginsenoside Rb2, for instance, contains an α-L-arabinopyranose moiety attached to the C-20 position of its aglycone. nih.gov

Specific enzymes, namely α-L-arabinopyranosidases, can selectively cleave this arabinose sugar. nih.gov An α-L-arabinopyranosidase (AbpBs) from Blastococcus saxobsidens has been cloned, expressed, and used to convert ginsenoside Rb2 into ginsenoside Rd. nih.gov This transformation is a key step, as ginsenoside Rd is a precursor for the synthesis of other pharmacologically important minor ginsenosides like compound K. nih.govnih.gov The recombinant AbpBs enzyme can completely convert ginsenoside Rb2 to ginsenoside Rd in a short time frame (e.g., within 1 hour), demonstrating a high-yield, rapid, and potentially low-cost method for producing valuable minor ginsenosides. nih.gov Other α-L-arabinosidases from various microbial sources have also been shown to convert ginsenoside Rc into ginsenoside Rd by removing the arabinose moiety. researchgate.net

Enzyme Kinetics and Mechanistic Studies

Determination of Kinetic Parameters (Km, Vmax) for α-D-Arabinopyranose-Related Enzymes

Understanding the kinetics of enzymes that process arabinose-containing substrates is fundamental to characterizing their function. The key kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), are determined by measuring the initial reaction rate at varying substrate concentrations. ucl.ac.uk Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax. libretexts.org A low Km value generally indicates a high affinity of the enzyme for its substrate. libretexts.org These parameters are typically derived by fitting the experimental data to the Michaelis-Menten equation, often using linear transformations like the Lineweaver-Burk plot (a plot of 1/velocity vs. 1/[substrate]). ucl.ac.ukutah.eduyoutube.com

Kinetic studies have been performed on various enzymes that act on arabinose-containing substrates. For example, a novel α-L-arabinopyranosidase (AbpBs) from Blastococcus saxobsidens was characterized using the synthetic substrate p-nitrophenyl-α-L-arabinopyranoside. nih.gov The apparent Km and Vmax values were determined to be 0.078 ± 0.0002 μM and 1.4 ± 0.1 μmol/min/mg of protein, respectively. nih.gov Another study on an α-L-arabinopyranosidase from Bifidobacterium longum (BlArap42B) reported Km and kcat (turnover number, related to Vmax) values of 3.4 ± 0.4 mM and 160 ± 10 s⁻¹, respectively, for the same substrate. nih.gov For natural substrates like paeonolide and ginsenoside Rb2, this enzyme showed significantly lower Km values (<0.1 mM) and higher catalytic efficiencies, indicating a preference for these more complex molecules. nih.gov

Table 1: Kinetic Parameters of Arabinose-Related Enzymes This table is interactive. You can sort the columns by clicking on the headers.

| Enzyme | Source Organism | Substrate | Km | Vmax or kcat | Reference |

|---|---|---|---|---|---|

| α-L-Arabinopyranosidase (AbpBs) | Blastococcus saxobsidens | p-nitrophenyl-α-L-arabinopyranoside | 0.078 µM | 1.4 µmol/min/mg | nih.gov |

| α-L-Arabinopyranosidase (BlArap42B) | Bifidobacterium longum | p-nitrophenyl-α-L-arabinopyranoside | 3.4 mM | kcat = 160 s⁻¹ | nih.gov |

| α-L-Arabinopyranosidase (BlArap42B) | Bifidobacterium longum | Paeonolide | 0.074 mM | kcat = 240 s⁻¹ | nih.gov |

| α-L-Arabinofuranosidase (AbfB) | Bifidobacterium longum | p-nitrophenyl-α-L-arabinofuranoside | 0.295 mM | 417 U/mg | nih.gov |

Elucidation of Catalytic Mechanisms and Substrate Recognition through Enzyme-Substrate Complexes

The precise catalytic mechanisms and substrate recognition principles for enzymes acting specifically on α-D-arabinopyranose are not as extensively documented as those for enzymes metabolizing the more common L-arabinose enantiomer. However, detailed structural and mechanistic studies of related glycoside hydrolases (GHs) provide a robust framework for understanding how these enzymes likely function. By examining enzyme-substrate complexes in homologous systems, key principles of catalysis and molecular recognition can be elucidated.

Glycoside hydrolases typically employ a general acid/base catalytic mechanism involving a pair of carboxylic acid residues (aspartate or glutamate) within the active site. The hydrolysis of the glycosidic bond proceeds via one of two major stereochemical outcomes: retention or inversion of the anomeric configuration.

A classic example that offers insight comes from the study of glycoside hydrolase family 27 (GH27). This family includes α-D-galactosidases and, more recently discovered, β-L-arabinopyranosidases. nih.gov Structural analysis of a β-L-arabinopyranosidase from Streptomyces avermitilis revealed a catalytic module highly similar to that of GH27 α-D-galactosidases. nih.gov The active site contains two conserved aspartic acid residues, Asp186 and Asp247, which are positioned to act as the catalytic residues. nih.gov In the complex with L-arabinose, Asp186 is observed forming a hydrogen bond with the anomeric hydroxyl group (O1), while Asp247 hydrogen bonds with the O2 hydroxyl. nih.gov This arrangement is consistent with a retaining double-displacement mechanism.

This mechanism proceeds in two steps:

Glycosylation: One of the catalytic carboxylates acts as a nucleophile, attacking the anomeric carbon (C1) of the arabinopyranose ring. Simultaneously, the other carboxylate acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the aglycone (the non-sugar portion of the substrate). This step results in the formation of a covalent glycosyl-enzyme intermediate.

Deglycosylation: The general acid (now deprotonated) activates a water molecule, which then acts as a nucleophile to attack the anomeric carbon of the intermediate. This hydrolyzes the intermediate, releasing α-D-arabinopyranose and regenerating the enzyme's active site for the next catalytic cycle.

Substrate recognition—the ability of the enzyme to specifically bind α-D-arabinopyranose while discriminating against other sugars—is dictated by the precise three-dimensional architecture of the active site. The arrangement of amino acid side chains creates a network of hydrogen bonds and van der Waals interactions that are complementary to the shape and stereochemistry of the substrate.

Studies comparing the structures of GH27 β-L-arabinopyranosidase and α-D-galactosidase have shown that subtle changes in the active site can switch substrate specificity. A single amino acid substitution—an aspartic acid in the α-D-galactosidase being replaced by a glutamic acid in the β-L-arabinopyranosidase—alters the space within the catalytic pocket. nih.gov This change accommodates the smaller L-arabinopyranose, which lacks the hydroxymethyl group present on the C-5 carbon of D-galactose. nih.gov This finding is critical as it demonstrates that enzyme specificity for arabinopyranosides can be modulated by minor alterations to the active site, providing a model for how an enzyme could specifically recognize the D-enantiomer.

For a hypothetical α-D-arabinopyranosidase, the active site would be exquisitely shaped to recognize the specific orientation of the hydroxyl groups of the D-arabinopyranose ring. The table below details the key residues and their interactions, as inferred from studies on homologous enzymes that bind pyranoside sugars.

| Enzyme Family (Homologous Example) | Catalytic Nucleophile | General Acid/Base | Key Substrate Recognition Residues | Interaction with Substrate |

| GH27 (β-L-Arabinopyranosidase) | Asp186 | Asp247 | Glu99 | Forms hydrogen bonds with hydroxyl groups; steric hindrance by the larger glutamic acid side chain helps discriminate against sugars with a C-5 hydroxymethyl group (like galactose). nih.gov |

| GH42 (α-L-Arabinopyranosidase) | Glu311 | Glu151 | Trp345, Trp358 | Aromatic side chains of tryptophan residues block the space where the C6 carbon of galactose would be, thus favoring the binding of arabinopyranose which lacks this carbon. nih.gov |

This table presents data from enzymes that act on L-arabinopyranose to illustrate the principles of catalytic action and substrate recognition that would be conserved in an enzyme specific for α-D-arabinopyranose.

The elucidation of these mechanisms through X-ray crystallography of enzyme-substrate complexes provides a static "snapshot" of key moments along the reaction coordinate. These structures reveal the distortion of the pyranose ring from its stable chair conformation towards a more planar, transition-state-like conformation upon binding to the active site. This substrate distortion is a common feature of enzymatic catalysis, helping to lower the activation energy of the reaction.

Structural Elucidation and Conformational Dynamics of α D Arabinopyranose

Advanced Spectroscopic Characterization

The precise structural elucidation of carbohydrates like α-D-arabinopyranose is fundamental to understanding their biological roles. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, provide indispensable tools for determining not only the primary sequence of oligosaccharides but also the three-dimensional arrangement of their constituent monosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ring Conformation and Glycosidic Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information on carbohydrates in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to determine the anomeric configuration (α or β), the position of glycosidic linkages, and the preferred conformation of the pyranose ring.

For α-D-arabinopyranose, the ¹H-NMR spectrum provides key insights. The anomeric proton (H-1) signal is particularly diagnostic; in the α-anomer, this proton is in an axial orientation, and its signal typically appears downfield compared to the corresponding β-anomer due to the anomeric effect. creative-proteomics.com The chemical shifts and spin-spin coupling constants (J-couplings) of the ring protons are sensitive to their dihedral angles, which allows for the determination of the ring's chair conformation (e.g., ¹C₄ or ⁴C₁). For instance, large ³J(H,H) coupling constants (typically 8-10 Hz) are indicative of a trans-diaxial relationship between adjacent protons, a key feature in chair conformations.

The ¹³C-NMR spectrum is also highly informative. The chemical shift of the anomeric carbon (C-1) is characteristic of the anomeric configuration, generally resonating at a different frequency for α and β anomers. unina.it For pyranose residues, anomeric carbon signals are typically found in the 90–110 ppm region. unina.it One-bond ¹J(C1,H1) coupling constants are also stereospecific, measuring around 170 Hz for α-anomers and 160 Hz for β-anomers, providing a reliable method for anomeric assignment. unina.it

In the context of oligosaccharides, 2D NMR experiments are essential for determining the sequence and linkage patterns.

COSY (Correlation Spectroscopy) identifies protons that are spin-coupled, allowing for the tracing of the proton network within each monosaccharide residue.

TOCSY (Total Correlation Spectroscopy) extends this correlation to the entire spin system of a sugar residue, helping to assign all proton signals from a single, well-resolved resonance. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, enabling the assignment of the carbon skeleton. unina.it

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying glycosidic linkages by observing a correlation between the anomeric proton of one residue and the carbon atom of the neighboring residue to which it is attached. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space, providing through-space correlations. For glycosidic linkage analysis, a NOE between the anomeric proton (H-1) of one sugar and a proton on the aglyconic residue confirms the linkage site and provides information about the conformation around the glycosidic bond. researchgate.netnih.gov

| Parameter | Typical Value/Observation | Structural Information Provided |

|---|---|---|

| ¹H Chemical Shift (δ H-1) | ~5.1 ppm (α) vs. ~4.5 ppm (β) | Anomeric Configuration creative-proteomics.com |

| ³J(H1,H2) Coupling Constant | Small (~2-4 Hz) for axial-equatorial | Anomeric Configuration & Ring Conformation |

| ¹³C Chemical Shift (δ C-1) | 90-98 ppm (α-anomers, free reducing) | Anomeric Configuration unina.it |

| ¹J(C1,H1) Coupling Constant | ~170 Hz | Anomeric Configuration (α) unina.it |

| HMBC Correlation | H-1 (residue A) to C-X (residue B) | Glycosidic Linkage Position (1→X) researchgate.net |

| NOESY Correlation | H-1 (residue A) to H-X (residue B) | Glycosidic Linkage & Conformation researchgate.netnih.gov |

Mass Spectrometry Techniques for Oligosaccharide and Glycoconjugate Structural Confirmation

Mass spectrometry (MS) is a cornerstone technique for the structural analysis of oligosaccharides and glycoconjugates due to its high sensitivity and ability to handle complex mixtures. nih.gov Soft ionization methods such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are preferred as they generate intact molecular ions with minimal fragmentation. nih.gov

A typical MS workflow involves determining the molecular weight of an oligosaccharide, from which its monosaccharide composition can be inferred. nih.gov For structural confirmation, tandem mass spectrometry (MS/MS or MSⁿ) is employed. In this approach, a specific precursor ion is isolated and then fragmented through methods like Collision-Induced Dissociation (CID). nih.gov The resulting fragment ions provide detailed structural information.

The fragmentation of glycosidic bonds is the most common pathway, yielding B- and Y-type ions (following the Domon and Costello nomenclature), which reveal the monosaccharide sequence. Cross-ring cleavage, producing A- and X-type ions, can also occur and provides valuable information about the positions of glycosidic linkages. nih.gov For instance, the fragmentation pattern can distinguish between a (1→2), (1→3), or (1→4) linkage involving an arabinopyranose residue.

For complex glycoconjugates, MS is often coupled with separation techniques like liquid chromatography (LC), creating powerful LC-MS workflows. nih.govacs.org This approach allows for the separation of different glycoforms before they are introduced into the mass spectrometer for detailed structural analysis. nih.govacs.org Derivatization, such as permethylation, is frequently used to increase the volatility and stability of the carbohydrate, leading to more predictable fragmentation patterns and simplifying spectral interpretation. researchgate.net

| Technique | Ionization Method | Key Application | Information Obtained |

|---|---|---|---|

| MALDI-TOF MS | MALDI | Analysis of complex mixtures, profiling | Molecular weight, composition, purity nih.gov |

| ESI-MSⁿ | ESI | Detailed structural elucidation | Sequence, branching, linkage position nih.govhelsinki.fi |

| LC-MS/MS | ESI | Analysis of isomeric glycans | Separation and identification of isomers, quantitation nih.govacs.org |

| CID | - | Fragmentation of precursor ions | Glycosidic bond and cross-ring cleavages nih.gov |

Computational Approaches to Conformational Analysis

While spectroscopic methods provide experimental data on the average solution-state structure of α-D-arabinopyranose, computational chemistry offers a powerful complementary approach. These methods allow for the detailed exploration of the molecule's conformational landscape, providing insights into the relative energies of different conformers and the stereoelectronic effects that govern its structure.

Quantum Mechanical Studies and Potential Energy Surface Exploration of the Arabinopyranose Ring

Quantum mechanical (QM) methods, such as ab initio calculations and Density Functional Theory (DFT), provide a highly accurate description of molecular structures and energies. springernature.com These methods can be used to generate a potential energy surface (PES) for the arabinopyranose ring. wikipedia.org A PES is a multidimensional map that describes the molecule's energy as a function of its geometric parameters, such as bond lengths and dihedral angles. wikipedia.org

By exploring the PES, researchers can identify all possible stable conformations (local energy minima) of the arabinopyranose ring, such as the various chair (e.g., ¹C₄, ⁴C₁) and boat/skew-boat forms. The calculations also locate transition states, which are the energy maxima connecting different minima, thereby defining the energy barriers to conformational interconversion. arxiv.org QM studies are particularly valuable for investigating subtle electronic effects that are not well-described by simpler models, providing a rigorous theoretical foundation for understanding the molecule's conformational preferences. springernature.com

Application and Comparison of Molecular Mechanics Force Fields for Conformational Preferences

While QM methods are highly accurate, they are computationally expensive, limiting their application to relatively small molecules or specific conformational searches. springernature.com For larger systems or more extensive conformational sampling (e.g., molecular dynamics simulations), molecular mechanics (MM) force fields are employed. researchgate.net Force fields are sets of empirical potential energy functions and parameters that describe the energy of a molecule based on its atomic coordinates. arxiv.org

Several force fields have been specifically developed or parameterized for carbohydrates, including:

AMBER: Widely used for biomolecular simulations, with specific parameter sets (e.g., GLYCAM) developed for carbohydrates. nih.govnih.gov

CHARMM: Another popular force field for biomolecules, with carbohydrate-specific parameters available.

CVFF and CFF91: Also applied in carbohydrate conformational analysis. nih.gov

These force fields differ in their functional forms and parameterization, which can lead to variations in their predictions of conformational preferences. nih.gov For example, the relative energies of different chair conformers or the rotational profiles of glycosidic linkages may differ between force fields. Therefore, the choice of force field is critical, and results are often validated by comparison with experimental NMR data or high-level QM calculations. researchgate.netnih.gov

| Force Field | Strengths | Considerations |

|---|---|---|

| AMBER (with GLYCAM) | Extensively parameterized for a wide range of monosaccharides and linkages. Good performance for pyranoses. nih.gov | Performance can be sensitive to the specific parameter set and water model used. |

| CHARMM | Well-established for proteins and nucleic acids, with robust carbohydrate parameters. | May require careful validation for unusual sugar residues or linkage types. |

| CVFF / CFF91 | Have shown good agreement with experimental data for certain disaccharides. nih.gov | Less commonly used for large-scale carbohydrate simulations compared to AMBER/CHARMM. |

Analysis of Anomeric Effects and Exocyclic Bond Conformations

The conformation of α-D-arabinopyranose is significantly influenced by stereoelectronic effects, most notably the anomeric effect. wikipedia.orgscripps.edu The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) to occupy the axial position, despite the expected steric hindrance. wikipedia.org In α-D-arabinopyranose, the C-1 hydroxyl group is axial.

This preference is explained by a stabilizing stereoelectronic interaction. A widely accepted model involves hyperconjugation, where there is an overlap between the lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the exocyclic C1-O1 bond. wikipedia.org This interaction is maximized when the lone pair orbital and the C-O bond are anti-periplanar, a geometry that is achieved in the axial conformation. wikipedia.org The magnitude of this stabilization is typically estimated to be 4-8 kJ/mol. wikipedia.org Another explanation considers the dipole-dipole interactions between the ring oxygen and the anomeric substituent, which are minimized in the axial configuration. dypvp.edu.in

Anomeric Flexibility and Ring Pucker Dynamics

The conformational behavior of α-D-arabinopyranose is characterized by a dynamic interplay between different ring forms and the flexibility of the pyranose ring itself. This section explores the equilibrium between its pyranose and furanose forms and the impact of substituents on its conformational stability.

Comparative Conformational Analysis of Pyranose and Furanose Forms of Arabinose

In solution, D-arabinose exists in a dynamic equilibrium between its six-membered pyranose and five-membered furanose ring structures, each of which can exist as α and β anomers. However, the distribution of these tautomers is highly dependent on the solvent environment. In aqueous solutions, D-arabinose overwhelmingly favors the pyranose form, with furanose forms being virtually undetectable by proton NMR spectroscopy cdnsciencepub.comcdnsciencepub.com. The pyranose ring typically adopts a stable chair conformation, which minimizes steric strain nih.gov.

Conversely, in a less polar solvent like dimethyl sulfoxide (DMSO), the equilibrium shifts significantly. The proportion of the furanose form can increase to as much as one-third of the total sugar in solution cdnsciencepub.com. This shift is attributed to changes in solvation and intramolecular hydrogen bonding patterns. Furanose rings are inherently more flexible than pyranose rings and can interconvert between multiple envelope and twist conformations with low energy barriers nih.gov. Computational studies confirm that for the unsubstituted sugar in the gas phase or in water, the pyranose form is energetically more stable than the furanose form by several kcal/mol acs.org.

| Solvent | α-Pyranose (%) | β-Pyranose (%) | α-Furanose (%) | β-Furanose (%) | Reference |

|---|---|---|---|---|---|

| Deuterium Oxide (D₂O) | ~99% (total pyranose) | <1% (total furanose) | cdnsciencepub.comcdnsciencepub.com | ||

| Dimethyl Sulfoxide (DMSO) | ~67% (total pyranose) | ~33% (total furanose) | cdnsciencepub.com |

Influence of Substituents and Glycosidic Linkages on Ring Flexibility and Stability

The conformational equilibrium and stability of the arabinopyranose ring are significantly influenced by the presence of substituents and the formation of glycosidic bonds. Chemical modifications can alter the balance between the pyranose and furanose forms and affect the flexibility of the pyranose ring.

For example, partial methylation of the hydroxyl groups, such as in 2,3-di-O-methyl-D-arabinose, increases the preference for the furanose ring structure in both aqueous and DMSO solutions cdnsciencepub.comresearchgate.net. A more dramatic effect is observed with per-O-sulfation. The addition of sulfate groups to all hydroxyls inverts the relative stabilities, making the furanoside form energetically more favorable than the pyranoside form. This thermodynamic shift is strong enough to drive a rearrangement from the pyranoside to the furanoside ring acs.org.

The formation of a glycosidic linkage effectively locks the monosaccharide into a specific ring form. For instance, in the disaccharide 3-O-α-D-glucopyranosyl-D-arabinopyranose, the arabinose unit is fixed in its pyranose configuration nist.gov. Similarly, in natural polysaccharides like arabinoxylans, arabinose is found as furanosyl side chains linked to a xylan backbone, demonstrating how biological synthesis dictates a specific isomeric form frontiersin.org. The nature of the glycosidic linkage (e.g., α-1,2 or α-1,3) dictates the orientation of the arabinose unit relative to the main polymer chain, which is a critical factor for recognition and degradation by specific enzymes frontiersin.orgmdpi.com.

X-ray Crystallographic Insights into α-D-Arabinopyranose Structures

X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in the solid state. This technique has been instrumental in elucidating the precise bond lengths, angles, and ring conformation of α-D-arabinopyranose within various chemical contexts.

Crystallographic Analysis of α-D-Arabinopyranose-Containing Molecules and Enzyme Complexes

Crystallographic studies of molecules containing the α-D-arabinopyranose moiety confirm its preferred conformation and reveal detailed intermolecular interactions. An example is the crystal structure of 3-O-α-D-glucopyranosyl-α-D-arabinopyranose monohydrate, which has been crystallized and characterized nist.gov. In this structure, the arabinopyranose ring is held in a stable chair conformation, dictated by the steric and electronic demands of the glycosidic linkage and the crystal packing forces.

While crystal structures of enzyme complexes with D-arabinopyranose are not extensively documented, valuable insights can be drawn from related structures. The crystal structure of L-arabinose dehydrogenase from Aspergillus brasiliensis has been solved in complex with its substrate, L-arabinose, which exists in the pyranose form researchgate.net. Although this is the L-enantiomer, the ring conformation and binding interactions provide a model for how the pyranose ring is recognized. In the active site, the L-arabinopyranose ring is stabilized by a network of hydrogen bonds. Specifically, the O1 hydroxyl group is involved in hydrogen bonding that orients the sugar for catalysis researchgate.net. Such crystallographic snapshots are crucial for understanding the structural basis of enzyme specificity and mechanism.

| Compound | Anomer | Ring Conformation | Space Group | Key Finding | Reference |

|---|---|---|---|---|---|